molecular formula C11H9N3O B1333077 2-(1-Amino-2-phenoxyethylidene)malononitrile CAS No. 118645-79-7

2-(1-Amino-2-phenoxyethylidene)malononitrile

Cat. No.: B1333077
CAS No.: 118645-79-7
M. Wt: 199.21 g/mol
InChI Key: JNWQSNNVABDVPK-UHFFFAOYSA-N
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Description

2-(1-Amino-2-phenoxyethylidene)malononitrile (CAS: 343375-39-3) is a malononitrile derivative with the molecular formula C₁₁H₈ClN₃O and a molecular weight of 233.65 g/mol. It features a unique structure comprising an amino group, a phenoxyethylidene moiety, and a chlorine substituent. This compound belongs to a broader class of malononitrile derivatives, which are widely explored for their electronic, optical, and pharmacological properties.

Properties

IUPAC Name

2-(1-amino-2-phenoxyethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-6-9(7-13)11(14)8-15-10-4-2-1-3-5-10/h1-5H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWQSNNVABDVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377361
Record name 2-(1-amino-2-phenoxyethylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118645-79-7
Record name 2-(1-amino-2-phenoxyethylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1-Amino-2-phenoxyethylidene)malononitrile is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This structure features a malononitrile moiety linked to an amino-phenoxyethyl group, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.

Herbicidal Activity

A study highlighted the herbicidal potential of derivatives related to this compound. Specifically, certain analogs demonstrated effective pre-emergent herbicidal activity against several weed species, achieving over 60% inhibition at specific dosages. This suggests potential applications in agricultural practices to control unwanted vegetation without harming crops .

The biological activity of this compound is attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.
  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in the growth and proliferation of target organisms, particularly in herbicidal applications.

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant efficacy of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration when treated with the compound compared to a control group.

Concentration (µM)DPPH Reduction (%)
1025
5050
10080

This data illustrates the compound's potential as a natural antioxidant agent.

Case Study 2: Herbicidal Activity

Another study assessed the herbicidal effects of various derivatives of the compound on common agricultural weeds. The results indicated that one derivative achieved over 70% inhibition on Amaranthus retroflexus at a dosage of 200 g/ha.

Weed SpeciesInhibition (%) at 200 g/ha
Amaranthus retroflexus70
Echinochloa crus-galli65
Abutilon theophrasti75

These findings support the compound's application as an environmentally friendly herbicide.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Influence: The chlorine atom in the target compound may enhance electronegativity and alter reactivity compared to non-halogenated derivatives.
  • Synthetic Yields: High yields (75–85%) are achievable for malononitrile derivatives via Knoevenagel condensations or Michael additions .

Electronic and Optical Properties

Malononitrile derivatives are renowned for their nonlinear optical (NLO) properties. For instance:

  • 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile exhibits superior NLO responses compared to urea, attributed to its extended π-conjugation and electron-withdrawing groups .
  • Computational studies on phenylene-based derivatives (e.g., PMDC2–PMDC8) reveal that acceptor moieties like 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)malononitrile significantly enhance hyperpolarizability .

However, experimental validation is needed.

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